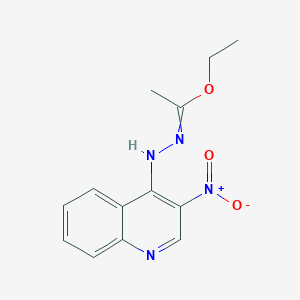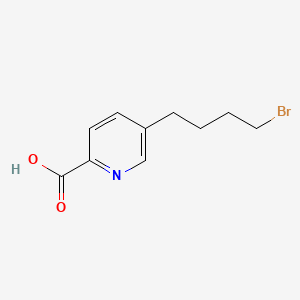![molecular formula C12H15N3O7 B14654946 Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) CAS No. 41230-58-4](/img/structure/B14654946.png)
Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) is a complex organic compound with a molecular formula of C12H15N3O7 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to the corresponding oxazoles using commercial manganese dioxide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles. This method improves the safety profile of the reaction and provides pure products without the need for additional purification .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide, leading to the formation of oxazoles.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles, leading to the formation of substituted oxazoles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole, 2-methyl-4,5-diphenyl-: This compound has a similar oxazole ring structure but with different substituents.
4,5-Dimethyl-2-isobutyloxazole: Another similar compound with an oxazole ring and different substituents.
Uniqueness
Diethyl 2,2’-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate) is unique due to its specific combination of functional groups and the presence of two oxoacetate moieties. This makes it particularly versatile for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
41230-58-4 |
|---|---|
Molekularformel |
C12H15N3O7 |
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
ethyl 2-[[5-[(2-ethoxy-2-oxoacetyl)amino]-3-methyl-1,2-oxazol-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C12H15N3O7/c1-4-20-11(18)8(16)13-7-6(3)15-22-10(7)14-9(17)12(19)21-5-2/h4-5H2,1-3H3,(H,13,16)(H,14,17) |
InChI-Schlüssel |
MIGUUWHTVYZFAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)NC1=C(ON=C1C)NC(=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)




![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)

![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)

